Dimetridazole-d3
Overview
Description
Dimetridazole-d3 is a deuterated form of dimetridazole, a nitroimidazole class compound. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
Dimetridazole-d3 is a deuterium-labeled variant of Dimetridazole . The primary targets of this compound are protozoan infections . It is a nitroimidazole-based antibiotic that combats these infections . The compound has shown activity against Bacteroides species .
Mode of Action
It is known that nitroimidazole antibiotics, like dimetridazole, work by inhibiting protein synthesis in protozoan organisms, thereby preventing their growth and replication .
Biochemical Pathways
As a nitroimidazole antibiotic, it likely disrupts dna synthesis in protozoan organisms, leading to cell death .
Result of Action
The result of this compound’s action is the effective combat against protozoan infections . By inhibiting protein synthesis in these organisms, this compound prevents their growth and replication, leading to their eventual death .
Biochemical Analysis
Cellular Effects
Its parent compound, Dimetridazole, is known to have activity against Bacteroides species , suggesting that it may influence cellular function in these organisms
Molecular Mechanism
It is likely to share similar properties with its parent compound, Dimetridazole, which is a nitroimidazole antiprotozoal agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimetridazole-d3 involves the incorporation of deuterium atoms into the dimetridazole molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2-methyl-5-nitroimidazole with deuterated methyl iodide can produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The production is typically carried out in controlled environments to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimetridazole-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be oxidized to form different products.
Reduction: The nitro group can also be reduced under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives .
Scientific Research Applications
Dimetridazole-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of dimetridazole in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of dimetridazole.
Medicine: Investigated for its potential use in treating protozoan infections.
Industry: Utilized in the development and quality control of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used to treat protozoan infections.
Tinidazole: Similar in structure and function to dimetridazole.
Uniqueness
Dimetridazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex mixtures .
Properties
IUPAC Name |
2-methyl-5-nitro-1-(trideuteriomethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583594 | |
Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64678-69-9 | |
Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimetridazole-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Dimetridazole-d3 described in the research paper?
A1: The paper presents a novel method for synthesizing this compound, a deuterium-labeled version of Dimetridazole. The significance lies in the use of CF3SO3CD3 as the -CD3 source, allowing for high regioselectivity and deuterium purity during the N-trideuteromethylation of Dimetridazole. [] This is crucial for researchers utilizing deuterated compounds in studies investigating metabolic pathways, reaction mechanisms, or pharmacokinetic properties.
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